molecular formula CH3F2NO B14232061 Amino(difluoro)methanol CAS No. 405241-37-4

Amino(difluoro)methanol

Cat. No.: B14232061
CAS No.: 405241-37-4
M. Wt: 83.038 g/mol
InChI Key: FZNCAFRWNHWWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(difluoro)methanol is a chemical compound characterized by the presence of an amino group and two fluorine atoms attached to a methanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(difluoro)methanol typically involves the introduction of fluorine atoms into a methanol derivative. One common method is the reaction of difluoromethylamine with formaldehyde under controlled conditions. This reaction requires precise temperature and pressure settings to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Amino(difluoro)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylamine oxide.

    Reduction: Reduction reactions can convert it into simpler fluorinated compounds.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields difluoromethylamine oxide, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Amino(difluoro)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Amino(difluoro)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Amino(difluoro)methanol include:

  • Difluoromethanol
  • Aminomethanol
  • Fluoromethylamine

Uniqueness

What sets this compound apart from these similar compounds is the combination of both amino and difluoro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

405241-37-4

Molecular Formula

CH3F2NO

Molecular Weight

83.038 g/mol

IUPAC Name

amino(difluoro)methanol

InChI

InChI=1S/CH3F2NO/c2-1(3,4)5/h5H,4H2

InChI Key

FZNCAFRWNHWWQR-UHFFFAOYSA-N

Canonical SMILES

C(N)(O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.